molecular formula C19H30N4O4S B497055 2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide CAS No. 838868-59-0

2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B497055
CAS No.: 838868-59-0
M. Wt: 410.5g/mol
InChI Key: CUGHKAGVUCLZDU-UHFFFAOYSA-N
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Description

2-(4-(Azepan-1-ylsulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide is a synthetic acetamide derivative characterized by a piperazine core substituted at the 4-position with an azepane sulfonyl group. The acetamide nitrogen is linked to a 4-methoxyphenyl moiety.

Properties

IUPAC Name

2-[4-(azepan-1-ylsulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O4S/c1-27-18-8-6-17(7-9-18)20-19(24)16-21-12-14-23(15-13-21)28(25,26)22-10-4-2-3-5-11-22/h6-9H,2-5,10-16H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGHKAGVUCLZDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)N3CCCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Azepane Ring: The azepane ring is introduced via nucleophilic substitution reactions, where a suitable azepane precursor reacts with the piperazine derivative.

    Sulfonylation: The sulfonyl group is added through a reaction with sulfonyl chlorides in the presence of a base.

    Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The piperazine and azepane rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted piperazine and azepane derivatives.

Scientific Research Applications

2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Industry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The compound shares a piperazine-acetamide backbone with multiple analogs, differing primarily in substituents on the piperazine ring and the aryl group attached to the acetamide nitrogen. Key structural variations among analogs include:

  • Piperazine substituents : Azepane sulfonyl (target compound) vs. aryl (e.g., 4-chlorophenyl, 4-fluorophenyl) or alkylsulfonyl groups (e.g., 4-methylphenyl sulfonyl) .
  • Acetamide aryl groups : 4-Methoxyphenyl (target) vs. 4-fluorophenyl, 3-chlorophenyl, or thiazole-containing moieties .
Table 1: Structural Comparison of Select Analogs
Compound Name Piperazine Substituent Acetamide Aryl Group Key Features Evidence ID
Target Compound Azepane sulfonyl 4-Methoxyphenyl Bulky sulfonamide group -
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 4-Methylphenyl sulfonyl 4-Fluorophenyl Tosyl group; antifungal potential
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide 4-Fluorophenyl 4-Methoxyphenyl-thiazole Thiazole ring; MMP inhibition
2-(4-Benzylpiperazin-1-yl)-N-(3-chlorophenyl)acetamide dihydrochloride Benzyl 3-Chlorophenyl Anticonvulsant activity
2-[4-(4-Nitrophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide 4-Nitrophenyl 4-Methoxyphenyl Nitro group; potential CNS activity

Physicochemical Properties

The azepane sulfonyl group introduces steric bulk and polarity, likely influencing solubility and melting point. Comparable analogs exhibit melting points ranging from 269–315°C and molecular weights between 370–438 g/mol, depending on substituents . For example:

  • N-(4-Methoxyphenyl)-2-(4-p-tolylpiperazin-1-yl)acetamide (17) : Melting point 297–298°C, MW 422.54 g/mol .
  • N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide : MW 426.96 g/mol (similar to the target compound) .

Pharmacological Activity Comparison

Antimicrobial and Antifungal Activity

  • Benzo[d]thiazole sulfonyl analogs : Compounds 47–50 () showed activity against gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), suggesting sulfonamide groups enhance antimicrobial potency .
  • Thiazole-containing analogs : Compounds 13–18 () exhibited MMP inhibitory activity, relevant to anti-inflammatory applications .

Anticancer Activity

  • Quinazoline sulfonyl acetamides : Compounds 38–40 () displayed significant cytotoxicity against HCT-116, MCF-7, and PC-3 cancer cell lines, highlighting the role of sulfonyl-quinazoline moieties .

Central Nervous System (CNS) Activity

  • Trifluoromethylphenyl analogs : Compounds 14–17 () were evaluated for anticonvulsant effects, with substituents like 4-chlorophenyl enhancing potency .

Biological Activity

The compound 2-(4-(azepan-1-ylsulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide is a complex organic molecule notable for its unique structural features, which include piperazine and azepane rings, along with a sulfonamide group. This structural arrangement is believed to contribute significantly to its biological activities, making it a candidate for various pharmacological applications.

The molecular formula of the compound is C18H27N4O3SC_{18}H_{27}N_{4}O_{3}S, and it has a molecular weight of 399.5 g/mol. The presence of the methoxy group on the phenyl ring enhances its lipophilicity, potentially influencing its interaction with biological targets.

Research indicates that compounds similar to This compound exhibit various mechanisms of action, including:

  • Receptor Binding : The compound may selectively bind to specific receptors or enzymes, influencing their activity.
  • Ion Channel Modulation : Preliminary studies suggest potential interactions with voltage-sensitive sodium channels, which are crucial in neuronal signaling.

Anticonvulsant Activity

Studies have demonstrated that derivatives of this compound exhibit anticonvulsant properties. For instance, related compounds have shown effectiveness in animal models of epilepsy using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (PTZ) tests. Notably, certain derivatives were found to be effective against MES seizures, indicating their potential as antiepileptic agents .

Pharmacological Screening

Pharmacological evaluations have been conducted to assess the anticonvulsant efficacy of various analogs. The results indicate that compounds with specific structural features, such as the piperazine moiety, are more likely to exhibit significant anticonvulsant activity. The structure-activity relationship (SAR) studies highlight that modifications in the piperazine ring can lead to variations in efficacy and toxicity profiles .

Study 1: Anticonvulsant Screening

In a study evaluating several derivatives for their anticonvulsant activity, it was found that compounds containing the azepane and piperazine structures displayed varying degrees of protection in MES tests. For example:

CompoundDose (mg/kg)MES Protection
Compound A100Yes
Compound B300Yes
Compound C100No

The study concluded that structural modifications could enhance or diminish anticonvulsant properties, emphasizing the importance of the azepane and piperazine moieties in achieving desired biological effects .

Study 2: SAR Analysis

A comprehensive SAR analysis was performed on a series of piperazine derivatives. It was observed that compounds with increased lipophilicity tended to show delayed onset but prolonged duration of action in seizure models. This suggests that lipophilic characteristics may influence the pharmacokinetics and pharmacodynamics of these compounds .

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